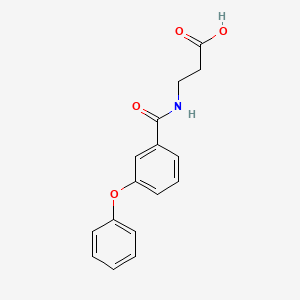

beta-Alanine, N-(3-phenoxybenzoyl)-

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[(3-phenoxybenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)9-10-17-16(20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMHSMSFWDBLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Beta Alanine, N 3 Phenoxybenzoyl and Its Analogues

Established Chemical Synthesis Pathways

The traditional synthesis of beta-Alanine (B559535), N-(3-phenoxybenzoyl)- primarily relies on the formation of a stable amide bond between beta-alanine and 3-phenoxybenzoic acid. This is typically achieved through well-established coupling strategies that involve the activation of the carboxylic acid moiety.

Amide Bond Formation Strategies for beta-Alanine Derivatives

The cornerstone of synthesizing beta-Alanine, N-(3-phenoxybenzoyl)- is the creation of the amide linkage. The most common and direct method involves the acylation of beta-alanine with an activated form of 3-phenoxybenzoic acid. A prevalent strategy is the conversion of 3-phenoxybenzoic acid into its more reactive acyl chloride, 3-phenoxybenzoyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent. The resulting 3-phenoxybenzoyl chloride is then reacted with beta-alanine, or its ester derivative (e.g., beta-alanine ethyl ester), under basic conditions to yield the desired N-acylated product. The use of an ester of beta-alanine can be advantageous in some cases to improve solubility and prevent side reactions.

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amidation of 3-phenoxybenzoic acid with beta-alanine without the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amino group of beta-alanine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress racemization in chiral analogues.

The choice of solvent is crucial for these reactions, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being commonly used due to their ability to dissolve the reactants effectively. nih.gov

Precursor Synthesis and Functionalization Techniques

The primary precursors for the synthesis of beta-Alanine, N-(3-phenoxybenzoyl)- are beta-alanine and 3-phenoxybenzoic acid. Beta-alanine is a commercially available, non-proteinogenic amino acid. frontiersin.org Its synthesis can be achieved through various industrial methods, including the reaction of ammonia (B1221849) with acrylic acid or the hydrolysis of β-aminopropionitrile. nih.gov

The synthesis of the other key precursor, 3-phenoxybenzoic acid, is also well-documented. A common laboratory and industrial synthesis involves the Ullmann condensation, which is a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. In this case, phenol is reacted with a 3-halobenzoic acid (e.g., 3-bromobenzoic acid) in the presence of a copper catalyst and a base. Another route involves the oxidation of 3-phenoxybenzyl alcohol, which itself can be prepared from 3-phenoxybenzyl chloride. google.com

Functionalization of these precursors is a key aspect of creating analogues of beta-Alanine, N-(3-phenoxybenzoyl)-. Modifications can be made to the phenoxy group, the benzoyl ring, or the beta-alanine backbone to explore structure-activity relationships. For instance, substituted phenols or substituted aryl halides can be used in the Ullmann condensation to introduce various functional groups on the phenoxybenzoic acid moiety.

Novel Synthetic Approaches and Innovations

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for amide bond formation, which are directly applicable to the production of beta-Alanine, N-(3-phenoxybenzoyl)- and its analogues.

Principles of Green Chemistry in Compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing beta-Alanine, N-(3-phenoxybenzoyl)-, this translates to minimizing waste, using less hazardous chemicals, and improving energy efficiency. One approach is the use of catalytic methods that avoid the need for stoichiometric amounts of activating reagents, which generate significant by-product waste. nih.gov

Solvent selection is another critical aspect of green chemistry. Efforts are being made to replace hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally benign alternatives. Solvent-free reaction conditions, where the reactants are heated together, sometimes with a catalyst, represent an ideal green chemistry approach. For example, the direct heating of a mixture of a carboxylic acid and an amine has been shown to be an effective method for amide synthesis in some cases. youtube.com The use of boric acid as a catalyst in solvent-free amidations has also been reported as a greener alternative. nist.gov

Biocatalytic methods, using enzymes to catalyze the amide bond formation, are also gaining traction as a green alternative. These reactions are typically performed in aqueous media under mild conditions. frontiersin.org

Catalytic Methodologies for Enhanced Production Efficiency

Catalytic approaches to amide bond formation offer significant advantages in terms of efficiency and sustainability. Transition metal catalysts, particularly those based on ruthenium, have been developed for the direct amidation of carboxylic acids with amines, proceeding through a dehydrative coupling mechanism. frontiersin.org Boron-based catalysts have also shown promise for direct amide formation under milder conditions than traditional thermal condensation. nist.gov

Asymmetric Synthesis and Stereochemical Control

While beta-Alanine, N-(3-phenoxybenzoyl)- itself is not chiral, the synthesis of its analogues with stereocenters on the beta-alanine backbone is an important area of research, as the stereochemistry of a molecule can profoundly influence its biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

For beta-alanine analogues substituted at the α or β position, asymmetric synthesis can be achieved through several strategies. One approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful method is asymmetric hydrogenation of a prochiral precursor. For example, a β-aminoacrylate derivative can be hydrogenated using a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand, to produce a chiral β-amino acid derivative with high enantiomeric excess. The development of new chiral catalysts continues to improve the efficiency and selectivity of these reactions.

Solid-Phase Synthesis Techniques for Oligomers and Analogues

The synthesis of oligomers and analogues of beta-Alanine, N-(3-phenoxybenzoyl)- on a solid support represents a powerful strategy for the rapid generation of compound libraries for screening and structure-activity relationship studies. This approach, adapted from solid-phase peptide synthesis (SPPS), allows for the sequential addition of monomer units to a growing chain attached to an insoluble polymer resin, simplifying purification by allowing for the removal of excess reagents and by-products by simple filtration and washing.

A general method for the solid-phase synthesis of N-substituted-β-aminopropionic acid oligomers, also known as β-peptoids, has been developed and can be adapted for the synthesis of analogues of beta-Alanine, N-(3-phenoxybenzoyl)-. nih.gov This methodology involves the iterative acylation of a resin-bound amine with an acryloyl halide, followed by a Michael addition of a primary amine to the resulting acrylamide. nih.gov For the synthesis of oligomers containing the N-(3-phenoxybenzoyl) moiety, the primary amine used in the Michael addition step would be 3-phenoxyaniline.

A significant challenge in the synthesis of N-aryl-β-alanine analogues, including those with the N-(3-phenoxybenzoyl) group, is the reduced nucleophilicity of the arylated amine. This can hinder the efficiency of coupling reactions during solid-phase synthesis. researchgate.net Researchers have encountered difficulties in solid-phase peptide couplings involving N-phenyl-l-alanine, despite trying various reagent conditions. researchgate.net This suggests that the synthesis of beta-Alanine, N-(3-phenoxybenzoyl)- oligomers may require optimized coupling strategies or more reactive building blocks to achieve high yields.

Combinatorial libraries of these oligomers can be prepared by employing a "split-and-pool" strategy. For example, equimolar amounts of different mono-β-peptoid resins can be mixed and then subjected to subsequent cycles of acylation and Michael addition to generate a defined mixture of tri-β-peptoids. nih.gov This approach allows for the rapid generation of a large number of distinct oligomeric structures for biological screening.

A general method for the rapid solid-phase synthesis of a large number of peptides has been described, which can be conceptually applied to the synthesis of beta-alanine analogues. nih.gov This method facilitated the synthesis of 248 different 13-residue peptides in less than four weeks, highlighting the high-throughput nature of solid-phase techniques. nih.gov

| Intermediate | Synthetic Step | Monitoring Technique | Reference |

| Resin-bound acrylic acid | Loading of acrylic acid onto the resin | (1)H NMR with internal standard after cleavage | nih.gov |

| Resin-bound N-substituted β-alanine | Michael addition of primary amine | (1)H NMR with internal standard after cleavage | nih.gov |

| Resin-bound acrylamide | Acylation with acryloyl chloride | Single-bead FT-IR microspectroscopy | nih.gov |

| Resin-bound di-β-peptoid | Michael addition of primary amine | Single-bead FT-IR microspectroscopy | nih.gov |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry has emerged as a powerful and enabling technology for the continuous synthesis of chemical compounds, offering significant advantages in terms of safety, efficiency, reproducibility, and scalability over traditional batch processes. researchgate.net The application of flow chemistry to the synthesis of beta-Alanine, N-(3-phenoxybenzoyl)- would involve the continuous formation of the amide bond between β-alanine (or a suitable derivative) and 3-phenoxybenzoyl chloride (or a corresponding activated carboxylic acid).

The continuous flow synthesis of amides has been successfully demonstrated using various methodologies. One such approach is a solvent-free protocol using a screw reactor at room temperature. rsc.org This method utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling reagent to facilitate amide bond formation without the need for a metal catalyst. rsc.org With residence times ranging from 30 to 300 seconds, near-complete conversion can be achieved. This approach has been successfully applied to the synthesis of 36 different amide derivatives, with an average yield of 90% and has been scaled up to produce 100 grams of the target amide. rsc.org

Another innovative approach involves a mechanochemical-assisted, solvent-free continuous flow synthesis of amides and peptides. digitellinc.com This method, conducted in a jacketed screw reactor, can achieve high yields (80-90%) of the final amide within 2-3 minutes at room temperature and has been demonstrated on a 100-gram scale. digitellinc.com

Furthermore, a direct flow-based synthesis of amides has been developed using carbon disulfide as a coupling agent and alumina (B75360) as a heterogeneous Lewis acid catalyst. rsc.org This system is robust, allows for catalyst recycling, and facilitates easy scale-up without requiring intensive purification protocols. rsc.org The reaction is typically carried out in acetonitrile, a less problematic polar aprotic solvent. rsc.org

The inherent safety features of flow reactors, such as superior heat transfer rates that prevent the formation of hot spots and potential runaway reactions, are particularly advantageous for exothermic reactions like amide bond formation. researchgate.net The ability to precisely control reaction parameters such as temperature, pressure, and residence time allows for process optimization and high reproducibility. researchgate.net

While the direct application of flow chemistry to the synthesis of beta-Alanine, N-(3-phenoxybenzoyl)- has not been explicitly reported, the existing literature on continuous amide synthesis provides a strong foundation for its development. The principles and reactor setups described can be readily adapted for the continuous production of this specific compound, potentially leading to a more efficient, safer, and scalable manufacturing process.

| Flow Chemistry Method | Key Features | Reported Yield | Reference |

| Screw reactor with EDC·HCl | Solvent-free, room temperature, no metal catalyst | ~90% | rsc.org |

| Mechanochemical in a screw reactor | Solvent-free, room temperature, rapid | 80-90% | digitellinc.com |

| Carbon disulfide and alumina catalyst | Heterogeneous catalyst, catalyst recycling | Excellent yields | rsc.org |

Derivatization Strategies and Structure Activity Relationship Sar in Academic Contexts

Rational Design Principles for Analogues

The rational design of analogues is a cornerstone of modern drug discovery and chemical probe development. nih.gov This approach moves beyond random screening by using an understanding of the molecule's structure and its putative biological target to design new compounds with improved or modified characteristics.

The electronic properties of substituents added to the aromatic rings of beta-Alanine (B559535), N-(3-phenoxybenzoyl)- can profoundly influence its chemical reactivity and biological activity. The principles of physical organic chemistry, particularly the use of Hammett plots, can be applied to quantify these effects.

Research on a series of structurally related aryl-substituted beta-benzoyl-dl-alanines provides a relevant case study. nih.gov In these studies, the introduction of electron-withdrawing and electron-donating substituents to the benzoyl moiety was found to cause a nonlinear effect on the catalytic rate (kcat) when the compounds were evaluated as substrates for the enzyme kynureninase. nih.gov This nonlinearity suggested a change in the rate-determining step of the enzymatic reaction, from gem-diol formation being rate-limiting for analogues with electron-donating groups to Cβ-Cγ bond cleavage becoming rate-limiting for those with electron-withdrawing groups. nih.gov

Applying this principle to beta-Alanine, N-(3-phenoxybenzoyl)-, one could hypothesize a similar modulation of its interaction with a biological target. Placing substituents on either the phenoxy or the benzoyl ring would alter the electron density across the molecule, potentially affecting bond strengths, conformation, and non-covalent interactions with a target protein.

Table 1: Hypothetical Substituent Effects on Reactivity

| Position of Substitution | Substituent Type | Predicted Effect on Benzoyl Carbonyl | Potential Impact on Biological Interaction |

|---|---|---|---|

| para-position of phenoxy ring | Electron-Donating (e.g., -OCH₃) | Minor increase in electron density | May enhance hydrogen bond accepting capacity |

| para-position of benzoyl ring | Electron-Withdrawing (e.g., -NO₂) | Significant increase in electrophilicity | Could strengthen interactions with nucleophilic residues in a target's active site |

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or modifying its biological activity. u-tokyo.ac.jpnih.gov This can be used to improve potency, selectivity, or metabolic stability.

For beta-Alanine, N-(3-phenoxybenzoyl)-, the ether linkage is a prime candidate for bioisosteric replacement. Classical isosteres for an ether (-O-) include a sulfide (B99878) (-S-), a methylene (B1212753) (-CH₂-), or a secondary amine (-NH-). Each replacement would subtly alter the geometry and electronic properties of the molecule.

Methylene (-CH₂-): This replacement would remove the polar character of the ether linkage, making the molecule more lipophilic and removing a potential hydrogen bond acceptor site.

Amine (-NH-): Introducing a secondary amine would add a hydrogen bond donor site, which could form new interactions with a biological target.

These modifications can be critical in probing the specific interactions between the compound and its target, for instance, to determine if a hydrogen bond to the ether oxygen is essential for activity. nih.gov

Synthesis of Labeled Analogues for Mechanistic Studies

To understand how a compound functions in a biological system, it is often necessary to track its journey. The synthesis of labeled analogues, where one or more atoms are replaced with an isotope or a tag, is a powerful technique for such mechanistic studies.

Isotopic labeling involves replacing an atom with its heavier, non-radioactive isotope. This substitution is minimally sterically perturbing but can be detected by mass spectrometry or NMR spectroscopy. Furthermore, replacing hydrogen with deuterium (B1214612) at a site of metabolic attack can slow down its metabolism, a phenomenon known as the kinetic isotope effect.

In a study of a related compound, beta,beta-dideuterio-beta-(4-trifluoromethylbenzoyl)-dl-alanine, deuterium labeling at the β-position of the alanine (B10760859) core was used to probe the mechanism of enzyme-catalyzed C-C bond cleavage. nih.gov A kinetic isotope effect was observed, providing evidence for a specific intermediate in the reaction pathway. nih.gov

Similarly, isotopically labeled versions of beta-Alanine, N-(3-phenoxybenzoyl)- could be synthesized to:

Deuterium (²H): Replace specific C-H bonds on the aromatic rings or the alanine backbone to investigate sites of metabolic oxidation.

Carbon-13 (¹³C): Incorporate ¹³C into the carbonyl group or the alanine backbone to follow metabolic pathways using ¹³C-NMR or mass spectrometry.

Nitrogen-15 (¹⁵N): Label the amide nitrogen to study its metabolic stability and interactions.

For visualization in cellular assays or for use in purification experiments, fluorescent or affinity tags can be attached to the molecule.

Fluorescent Tagging: A fluorescent moiety (fluorophore) can be covalently attached to create a molecular probe that can be visualized using fluorescence microscopy. A common strategy involves derivatizing the carboxylic acid of the beta-alanine moiety with a fluorescent amine. Alternatively, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl), which has been used for other amino acid derivatives, could be employed for analytical detection. plos.org

Affinity Tagging: An affinity tag, such as biotin (B1667282), can be appended to the molecule. The resulting probe can be used in "pull-down" experiments to isolate its biological target from a complex mixture of proteins, leveraging the high-affinity interaction between biotin and streptavidin.

The attachment site for these tags must be carefully chosen to minimize interference with the compound's biological activity, often requiring a linker arm to separate the tag from the core pharmacophore.

Structure-Activity Relationship (SAR) Investigations

SAR studies systematically investigate how changes in a molecule's structure affect its biological activity. nih.gov For beta-Alanine, N-(3-phenoxybenzoyl)-, a systematic SAR campaign would involve synthesizing a library of analogues and evaluating them in a relevant biological assay.

An SAR investigation could explore modifications at several key positions:

Substituents on the Phenoxy Ring: Analogues with various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho-, meta-, and para-positions would reveal which regions of this ring are sensitive to steric or electronic changes.

Substituents on the Benzoyl Ring: Similar to the phenoxy ring, this provides another aromatic surface to probe for productive interactions.

Modifications to the Alanine Core: The length of the alkyl chain could be altered, or the backbone could be constrained into a cyclic system to explore conformational requirements for activity.

Amide Bond Replacement: The amide bond could be replaced with other functional groups (e.g., a reverse amide, ester, or sulfonamide) to test its importance as a hydrogen bond donor/acceptor.

Research on N-benzoyl-L-biphenylalanine derivatives, which share the N-benzoyl-amino acid motif, demonstrated that systematic optimization of substituents led to the discovery of potent antagonists of α4 integrins, with activity improving from the micromolar to the nanomolar range. researchgate.net This highlights the power of SAR in lead optimization.

Table 2: Representative Compounds Mentioned in the Article

| Compound Name | Chemical Structure | Context |

|---|---|---|

| beta-Alanine, N-(3-phenoxybenzoyl)- | C₁₆H₁₅NO₄ | The primary subject of this article. |

| beta-Benzoyl-dl-alanine | C₁₀H₁₁NO₃ | Analogue used in substituent effect studies with kynureninase. nih.gov |

| beta,beta-Dideuterio-beta-(4-trifluoromethylbenzoyl)-dl-alanine | C₁₁H₉D₂F₃NO₃ | Deuterium-labeled analogue used in mechanistic studies. nih.gov |

| N-Benzoyl-L-biphenylalanine | C₂₂H₁₉NO₃ | A related structural class for which SAR studies led to potent integrin antagonists. researchgate.net |

Correlation of Structural Modifications with in vitro Biochemical Activity

Studies on related compounds, such as 3-phenoxybenzoic acid derivatives and N-benzoyl-L-biphenylalanines, have demonstrated that even minor structural alterations can significantly impact their in vitro biochemical activity.

For instance, research on a series of 3-phenoxybenzoic acid derivatives revealed their potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), as well as their antiplatelet and antioxidant properties. researchgate.net The introduction of different ester and amidine groups led to a range of biological activities. Some of these derivatives exhibited moderate antiplatelet properties and antiglycation activity. researchgate.net

In a study on N-benzoyl-L-biphenylalanines as integrin antagonists, modifications on the biphenylalanine core and the N-benzoyl group were crucial for their inhibitory activity on integrins α4β7 and α4β1. nih.gov The presence and position of substituents on the biphenyl (B1667301) ring, as well as the nature of the benzoyl group, were found to be key determinants of potency and selectivity. nih.gov

The following table summarizes the in vitro biochemical activities of some illustrative derivatives of related structural classes.

| Compound Class | Modification | In Vitro Activity | Reference |

| 3-Phenoxybenzoic Acid Derivatives | Ester and Amidine Formulations | DPP-4 Inhibition, Antiplatelet, Antiglycation | researchgate.net |

| N-Benzoyl-L-biphenylalanines | Substituents on Biphenyl and Benzoyl Groups | Integrin α4β7 and α4β1 Inhibition | nih.gov |

| Phenoxybenzamine-related β-chloroethylamines | Substituents on Phenoxy Group and Oxyamino Chain | α1- and α2-Adrenoceptor Antagonism | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For analogs of beta-Alanine, N-(3-phenoxybenzoyl)- , QSAR studies have been instrumental in predicting the activity of novel derivatives and in understanding the key structural features that govern their therapeutic effects.

An integrated QSAR modeling study on N-benzoyl-L-biphenylalanines as integrin antagonists employed various methods, including 2D-QSAR, Hologram QSAR (HQSAR), and 3D-QSAR (CoMFA and CoMSIA), to elucidate the structural requirements for their activity. nih.gov These models highlighted the importance of specific steric, electronic, and hydrophobic fields for potent integrin inhibition. The insights gained from these QSAR models can guide the design of new and more effective integrin antagonists. nih.govresearchgate.net

Similarly, QSAR analyses of aryl-substituted alanine analogs as antigelling agents have shown that the hydrophobicity of the side chain is a critical factor for their activity. nih.gov For phenylalanine analogs, about 50% of the variance in antigelling activity could be explained by the hydrophobicity of the side chain. nih.gov

The table below presents a summary of QSAR models developed for related compound classes.

| Compound Class | QSAR Model Type | Key Findings | Reference |

| N-Benzoyl-L-biphenylalanines | 2D-QSAR, HQSAR, CoMFA, CoMSIA | Identified key steric, electronic, and hydrophobic features for integrin inhibition. | nih.govresearchgate.net |

| Aryl-substituted Alanine Analogs | 2D-QSAR | Hydrophobicity of the side chain is a major determinant of antigelling activity. | nih.gov |

| N-Benzoyl-N'-naphthylthiourea Derivatives | 2D-QSAR | Anticancer activity is influenced by lipophilic and electronic properties. | atlantis-press.com |

Conformational Analysis and its Impact on Molecular Interactions

The three-dimensional conformation of a molecule plays a pivotal role in its interaction with biological targets. Conformational analysis helps in understanding the preferred spatial arrangement of a molecule and how it binds to a receptor or enzyme active site.

For N-benzoyl-L-biphenylalanines, 3D-QSAR studies have provided insights into the bioactive conformation required for integrin binding. nih.gov The CoMFA and CoMSIA models generated contour maps that indicated regions where steric bulk is favored or disfavored, and where electrostatic and hydrophobic interactions are important. nih.gov This information is crucial for designing derivatives that can adopt the optimal conformation for high-affinity binding.

In the case of aryl-substituted alanine analogs, the difference in shape between the phenyl and indole (B1671886) rings of phenylalanine and tryptophan analogs, respectively, necessitates their separate treatment in QSAR analyses, suggesting different binding modes or sites. nih.gov This underscores the importance of conformational considerations in understanding the structure-activity relationships of these compounds.

Mechanistic Investigations of Beta Alanine, N 3 Phenoxybenzoyl at the Molecular and Cellular Levels Excluding Clinical Human Data

Biochemical Target Identification and Validation

The initial steps in understanding a compound's biological effects involve identifying its direct molecular targets. For N-acyl-alanine derivatives, this has been an area of emerging research, with studies exploring their interactions with various proteins.

Enzyme Inhibition and Activation Studies in Cell-Free Systems

Cell-free assays are fundamental in determining whether a compound can directly modulate the activity of isolated enzymes. While no specific enzyme inhibition or activation data has been published for beta-Alanine (B559535), N-(3-phenoxybenzoyl)-, research on other N-acylated amino acids suggests potential interactions with enzymes involved in cellular signaling and metabolism. For instance, N-acyl amino acids are structurally analogous to endocannabinoids, which are substrates for enzymes like fatty acid amide hydrolase (FAAH).

Future research on beta-Alanine, N-(3-phenoxybenzoyl)- would likely involve screening against a panel of enzymes, such as proteases, kinases, and hydrolases, to identify potential inhibitory or activating effects.

Receptor Binding and Ligand-Protein Interaction Profiling in in vitro Systems

To determine if a compound elicits its effects by binding to a receptor, in vitro binding assays are employed. For some N-acyl amino acids, interactions with G protein-coupled receptors (GPCRs) and nuclear receptors have been reported. For example, certain N-acyl derivatives of other amino acids have shown affinity for cannabinoid receptors (CB1 and CB2). nih.gov

A study on the excitotoxin L-beta-oxalyl-amino-alanine (L-BOAA), a derivative of alanine (B10760859), demonstrated its ability to inhibit the binding of [3H]alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) in human hippocampus, suggesting it acts as an agonist at AMPA glutamate (B1630785) receptors. nih.gov This highlights the potential for N-acyl-alanine derivatives to interact with neurotransmitter receptors.

A comprehensive profiling of beta-Alanine, N-(3-phenoxybenzoyl)- would involve screening against a wide array of receptors to identify any specific binding partners.

Modulation of Protein-Protein Interactions

The disruption or stabilization of protein-protein interactions (PPIs) is an increasingly recognized mechanism of drug action. While no studies have specifically implicated beta-Alanine, N-(3-phenoxybenzoyl)- in the modulation of PPIs, the general class of N-acylated amino acids, due to their amphipathic nature, could potentially interfere with the interfaces of interacting proteins.

Cellular Pathway Modulation Studies

Following the identification of a molecular target, research typically progresses to understanding how the compound affects broader cellular processes and signaling pathways within a cellular context.

Effects on Intracellular Signal Transduction Pathways (in vitro Cell Lines, Non-Human Primary Cells)

Research into the cellular effects of N-acyl-alanine derivatives has revealed influences on pathways related to cell proliferation and survival. For instance, some N-acyl alanines have been reported to exhibit antiproliferative effects in vitro. nih.gov

One study synthesized a novel beta-alanine C60 derivative and investigated its protective effect against hydrogen peroxide-induced apoptosis in rat pheochromocytoma (PC12) cells. nih.gov The results suggested that this derivative could prevent oxidative stress-induced cell death, likely through the scavenging of reactive oxygen species (ROS). nih.gov This points to a potential role for such derivatives in modulating cellular stress response pathways.

Further investigations into beta-Alanine, N-(3-phenoxybenzoyl)- would necessitate the use of various cell lines to explore its impact on key signaling cascades, such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways, often using techniques like western blotting and reporter gene assays.

Impact on Cellular Metabolism (e.g., Specific Enzyme Activities, Metabolite Levels in in vitro Models)

The metabolic consequences of treatment with N-acyl-alanine derivatives are not well-documented. However, given that the parent molecule, beta-alanine, is a precursor to carnosine, a dipeptide involved in intracellular pH buffering, it is conceivable that its N-acylated derivatives could influence cellular energy metabolism. nih.govnih.gov

Studies on beta-alanine itself have shown that it can impact exercise-induced lactate (B86563) accumulation, suggesting a role in metabolic regulation. nih.gov High-intensity exercise can lead to a decrease in adenosine (B11128) triphosphate (ATP) and an increase in intracellular metabolites. caldic.com

Future studies on beta-Alanine, N-(3-phenoxybenzoyl)- would benefit from metabolomic approaches to assess global changes in cellular metabolite levels. Additionally, assays measuring key metabolic indicators such as oxygen consumption rates and extracellular acidification rates could provide insights into its effects on mitochondrial respiration and glycolysis.

Subcellular Localization and Distribution Studies in in vitro Cell Models

There is no available research on the uptake, distribution, or localization of beta-Alanine, N-(3-phenoxybenzoyl)- within cellular compartments in in vitro models. Studies of this nature are crucial for understanding the potential sites of action of a compound.

Mechanisms of Action Elucidation through Omics Technologies

The application of high-throughput omics technologies is a standard approach for elucidating the mechanisms of action of novel compounds. However, no such studies have been published for beta-Alanine, N-(3-phenoxybenzoyl)-.

Proteomics Approaches for Target Deconvolution (in vitro Models)

No proteomic analyses have been performed to identify the protein targets of beta-Alanine, N-(3-phenoxybenzoyl)- in in vitro models. Such studies would be instrumental in understanding its mode of action.

Metabolomics Analysis of Affected Biochemical Pathways (in vitro Models, Non-Human ex vivo)

There are no metabolomics studies that have characterized the biochemical pathways perturbed by beta-Alanine, N-(3-phenoxybenzoyl)- in either in vitro cell models or non-human ex vivo tissues.

Transcriptomics Profiling of Cellular Responses (in vitro Models)

No transcriptomic profiling, such as through microarray or RNA-sequencing, has been conducted to map the global changes in gene expression in response to treatment with beta-Alanine, N-(3-phenoxybenzoyl)- in any in vitro model.

Biochemical and Biological Roles of Beta Alanine, N 3 Phenoxybenzoyl Excluding Clinical Applications

Interaction with Defined Biological Systems

There is currently no published research available to delineate the interactions of beta-Alanine (B559535), N-(3-phenoxybenzoyl)- with defined biological systems.

No studies were found that investigated the modulation of specific biochemical processes by beta-Alanine, N-(3-phenoxybenzoyl)- in either in vitro or non-human in vivo models. Consequently, there is no data on its effects on cellular signaling pathways, metabolic pathways, or other specific biochemical functions.

| Research Area | Outcome | Model System |

| Modulation of Biochemical Processes | No Data Available | No Data Available |

There is no information available regarding the role of beta-Alanine, N-(3-phenoxybenzoyl)- in the regulation of any enzymes. No kinetic characterization of enzyme inhibition or activation by this compound has been reported in the scientific literature.

| Enzyme Target | Type of Regulation | Kinetic Parameters (e.g., IC50, Ki, Km) |

| No Data Available | No Data Available | No Data Available |

Functional Studies in Model Organisms (Non-Human)

Functional studies of beta-Alanine, N-(3-phenoxybenzoyl)- in non-human model organisms have not been reported in the available scientific literature.

No research has been published on the effects or functional role of beta-Alanine, N-(3-phenoxybenzoyl)- in prokaryotic systems, such as bacteria.

| Prokaryotic Model | Finding |

| No Data Available | No Data Available |

There are no available studies on the effects of beta-Alanine, N-(3-phenoxybenzoyl)- in eukaryotic cell cultures or lower eukaryotic organisms like yeast or algae.

| Eukaryotic Model | Finding |

| No Data Available | No Data Available |

No research has been conducted to investigate the functional role of beta-Alanine, N-(3-phenoxybenzoyl)- in invertebrate models such as Caenorhabditis elegans or Drosophila melanogaster.

| Invertebrate Model | Finding |

| No Data Available | No Data Available |

Mechanistic Investigations in Vertebrate Animal Models (e.g., Rodent Studies, Focus on Molecular Mechanism)

Direct mechanistic investigations of beta-Alanine, N-(3-phenoxybenzoyl)- in vertebrate animal models are not documented in the available scientific literature. However, the biological activities of its parent molecule, beta-alanine, and the 3-phenoxybenzoyl group have been studied independently in rodent and other models. These studies provide a foundation for postulating potential, though unconfirmed, mechanisms of action for the combined molecule.

The beta-alanine component is a non-essential amino acid known to be the rate-limiting precursor for the synthesis of carnosine (beta-alanyl-L-histidine) in skeletal muscle and other tissues. nih.govcarnosyn.com In vertebrate models, supplementation with beta-alanine has been shown to increase muscle carnosine concentrations. nih.gov Carnosine acts as an intracellular pH buffer, which is particularly important during high-intensity exercise. nih.govcarnosyn.com

The 3-phenoxybenzoyl moiety is a known metabolite of various synthetic pyrethroid insecticides. nih.govresearchgate.net In silico and in vitro studies have investigated the biological activities of 3-phenoxybenzoic acid (3-PBA), a closely related compound. These studies suggest that 3-PBA and its metabolites could potentially interact with various biological pathways. For instance, some research has pointed to a potential for endocrine disruption. nih.govresearchgate.net Specifically, studies using yeast-based assays have suggested that 3-phenoxybenzoic acid may exhibit anti-estrogenic activity, while the related 3-phenoxybenzyl alcohol showed estrogenic activity. nih.govresearchgate.net However, subsequent studies using a mammalian breast cancer cell line (MCF-7) did not confirm these estrogenic or anti-estrogenic effects, indicating that the activity may be species-specific or dependent on the experimental system. nih.gov

Furthermore, in silico analyses have suggested that 3-phenoxybenzoic acid and its metabolites might interact with key enzymes and receptors involved in cellular processes, including cytochrome P450 enzymes (like CYP2C9 and CYP3A4) and caspases involved in apoptosis. researchgate.net It is important to note that these are computational predictions and require experimental validation in vertebrate models.

Given that beta-Alanine, N-(3-phenoxybenzoyl)- is an N-acyl amino acid, it belongs to a class of signaling molecules. nih.govnih.gov The biological roles of many N-acyl amino acids are still being elucidated, but they are known to be involved in various physiological and pathological processes. nih.gov The specific molecular targets of most N-acyl amino acids, including a potential phenoxybenzoyl derivative, remain largely uncharacterized.

Due to the absence of direct research, any proposed mechanism for beta-Alanine, N-(3-phenoxybenzoyl)- in vertebrates is speculative. It could potentially act as a prodrug, releasing beta-alanine and a 3-phenoxybenzoyl derivative upon metabolism. In this scenario, the effects would be a composite of the individual actions of these molecules.

Table 1: Potential Molecular Interactions of Constituent Moieties in Vertebrate Systems

| Moiety | Potential Molecular Target/Mechanism | Investigated in | Finding |

| beta-Alanine | Carnosine Synthesis | Rodent Models | Increases muscle carnosine levels, acting as an intracellular pH buffer. nih.gov |

| 3-Phenoxybenzoic Acid | Estrogen Receptor | Yeast-based assays | Exhibited anti-estrogenic activity. nih.govresearchgate.net |

| 3-Phenoxybenzoic Acid | Estrogen Receptor | Mammalian cell line (MCF-7) | No significant estrogenic or anti-estrogenic activity observed. nih.gov |

| 3-Phenoxybenzoic Acid | Cytochrome P450 (CYP2C9, CYP3A4), Caspases | In silico studies | Predicted to interact with these enzymes, potentially affecting metabolism and apoptosis. researchgate.net |

Implications for Fundamental Biological Processes and Pathways

The implications of beta-Alanine, N-(3-phenoxybenzoyl)- for fundamental biological processes and pathways have not been directly studied. However, based on the known functions of its components, several potential areas of influence can be hypothesized.

The beta-alanine component's primary role as a carnosine precursor suggests a potential influence on cellular bioenergetics and pH homeostasis, particularly in tissues with high metabolic activity like skeletal muscle. nih.gov By increasing carnosine levels, beta-alanine supplementation has been shown to enhance buffering capacity, which can impact performance in activities reliant on anaerobic glycolysis. nih.gov

The 3-phenoxybenzoyl group, as a metabolite of pyrethroids, raises the possibility of interactions with detoxification and stress response pathways. The predicted interaction with cytochrome P450 enzymes suggests a potential to modulate xenobiotic metabolism. researchgate.net The in silico prediction of interactions with apoptotic pathways through caspases suggests a potential, though unproven, role in regulating programmed cell death. researchgate.net

As an N-acyl amino acid, beta-Alanine, N-(3-phenoxybenzoyl)- could theoretically participate in the complex signaling networks of the endocannabinoidome, although this is purely speculative without direct evidence. nih.govnih.gov N-acyl amino acids are a growing class of lipid signaling molecules with diverse biological functions, and the specific role of a phenoxybenzoyl derivative within this class is unknown. nih.gov

Advanced Analytical Methodologies for Beta Alanine, N 3 Phenoxybenzoyl in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation of beta-Alanine (B559535), N-(3-phenoxybenzoyl)- from complex matrices, such as reaction mixtures or biological samples, and for its precise quantification. The choice of technique depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like beta-Alanine, N-(3-phenoxybenzoyl)-. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity. A C18 or C8 stationary phase would provide effective separation, with a mobile phase typically consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The inclusion of an acid, like formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the benzoyl and phenoxy groups in the molecule are strong chromophores. For more complex matrices, coupling HPLC with mass spectrometry (LC-MS) offers enhanced selectivity and sensitivity.

Table 1: Representative HPLC Parameters for the Analysis of beta-Alanine, N-(3-phenoxybenzoyl)-

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of beta-Alanine, N-(3-phenoxybenzoyl)- by GC can be challenging due to its relatively low volatility and the presence of a carboxylic acid group. Therefore, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization strategy involves esterification of the carboxylic acid group, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester. The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with GC-MS providing definitive identification.

Table 2: Illustrative GC-MS Parameters for Derivatized beta-Alanine, N-(3-phenoxybenzoyl)-

| Parameter | Value |

| Derivatizing Agent | Methanolic HCl |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and reduced organic solvent consumption compared to HPLC. For the analysis of moderately polar compounds like acylated amino acids, a polar co-solvent (modifier) such as methanol is typically added to the supercritical CO2 mobile phase. A variety of stationary phases can be used, including those common in both normal-phase and reversed-phase HPLC. SFC is particularly advantageous for chiral separations, should the need arise to analyze enantiomers of beta-Alanine, N-(3-phenoxybenzoyl)- if a chiral center is introduced. Detection can be performed using a UV detector or a mass spectrometer. A study on the separation of amino acids by SFC-MS demonstrated that the addition of water and trifluoroacetic acid to the methanol modifier improved the separation. nih.gov

Table 3: Exemplary SFC Conditions for beta-Alanine, N-(3-phenoxybenzoyl)- Analysis

| Parameter | Value |

| Column | Diol or Ethylpyridine phase |

| Mobile Phase | Supercritical CO2 with a Methanol gradient |

| Modifier | Methanol with 0.1% trifluoroacetic acid |

| Flow Rate | 3 mL/min |

| Backpressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm or MS |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. For the analysis of beta-Alanine, N-(3-phenoxybenzoyl)-, which is an acidic compound, a basic buffer system would be employed to ensure it carries a negative charge and migrates towards the anode. The separation can be optimized by adjusting the buffer pH, concentration, and the applied voltage. Due to the small injection volumes, CE is a highly efficient technique that requires minimal sample. Detection is typically performed using a UV detector. For enhanced sensitivity and selectivity, CE can be coupled with mass spectrometry (CE-MS). creative-proteomics.comspringernature.com In some cases, derivatization with a fluorescent tag may be used to improve detection limits. oup.com

Table 4: Representative Capillary Electrophoresis Parameters for beta-Alanine, N-(3-phenoxybenzoyl)-

| Parameter | Value |

| Capillary | Fused silica (50 µm i.d., 50 cm total length) |

| Background Electrolyte | 50 mM Borate buffer, pH 9.2 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 254 nm |

Spectroscopic Characterization Techniques

Spectroscopic techniques are crucial for the structural elucidation and confirmation of the identity of beta-Alanine, N-(3-phenoxybenzoyl)-. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these methods for providing detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

NMR spectroscopy provides unparalleled insight into the molecular structure of beta-Alanine, N-(3-phenoxybenzoyl)- by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The protons of the beta-alanine backbone would appear as two triplets, one for the CH₂ group adjacent to the carbonyl and another for the CH₂ group adjacent to the nitrogen. The aromatic protons of the phenoxy and benzoyl groups will resonate in the downfield region (typically 6.8-8.0 ppm), with their splitting patterns providing information about their substitution patterns. The amide proton (NH) will likely appear as a broad singlet or a triplet, depending on the solvent and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display a signal for each unique carbon atom. The carbonyl carbons of the amide and carboxylic acid groups will be observed at the most downfield chemical shifts (around 170-180 ppm). The aromatic carbons will resonate in the region of 115-160 ppm. The aliphatic carbons of the beta-alanine moiety will appear in the upfield region (approximately 30-40 ppm).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the ¹H and ¹³C signals unambiguously. COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons, while HSQC correlates directly bonded proton and carbon atoms.

Table 5: Predicted ¹H NMR Chemical Shifts for beta-Alanine, N-(3-phenoxybenzoyl)- in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10-12 | broad singlet |

| Amide (-NH-) | 6.5-7.5 | broad singlet/triplet |

| Aromatic (C₆H₅O- & -COC₆H₄-) | 6.8-8.0 | multiplet |

| -N-CH₂- | ~3.6 | triplet |

| -CH₂-COOH | ~2.7 | triplet |

Table 6: Predicted ¹³C NMR Chemical Shifts for beta-Alanine, N-(3-phenoxybenzoyl)- in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 175-180 |

| Amide (-CONH-) | 168-172 |

| Aromatic (C-O & C-C=O) | 155-165 |

| Aromatic (CH) | 115-135 |

| -N-CH₂- | ~35 |

| -CH₂-COOH | ~33 |

Mass Spectrometry (MS/MS, High-Resolution MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of beta-Alanine, N-(3-phenoxybenzoyl)-. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the confident determination of the compound's elemental formula. scielo.org.mxdrug-dev.com

In a typical analysis using electrospray ionization (ESI), the molecule would be expected to be observed as a protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of this precursor ion. The resulting fragment ions provide valuable information about the compound's structure. The fragmentation pattern for beta-Alanine, N-(3-phenoxybenzoyl)- would likely involve cleavage at the amide bond, which is a common and predictable fragmentation pathway for N-acyl amino acids. nih.govresearchgate.net Other potential cleavages could occur at the ether linkage or involve the loss of the carboxylic acid group as CO₂ or H₂O.

The analysis of fragmentation patterns allows researchers to piece together the molecular structure, confirming the connectivity of the beta-alanine, benzoyl, and phenoxy moieties. libretexts.orglibretexts.org

Table 1: Predicted High-Resolution Mass Spectrometry Data for beta-Alanine, N-(3-phenoxybenzoyl)- (C₁₆H₁₅NO₄)

| Ion Description | Predicted m/z | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | 286.1074 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 268.10 | Loss of water from the carboxylic acid |

| [C₇H₅O]⁺ | 105.03 | Benzoyl cation from amide cleavage |

| [C₆H₅O]⁺ | 93.03 | Phenoxy cation from ether cleavage |

| [C₁₃H₉O₂]⁺ | 197.06 | Fragment from cleavage of the beta-alanine side chain |

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in beta-Alanine, N-(3-phenoxybenzoyl)-. These methods probe the vibrational modes of molecules, and since specific bonds and functional groups vibrate at characteristic frequencies, their presence can be confirmed by analyzing the resulting spectrum. rsc.orguhcl.edu

The IR spectrum is expected to show strong absorption bands corresponding to the various functional groups within the molecule. libretexts.org Key expected vibrations include the N-H stretch and C=O stretch (Amide I band) of the secondary amide, the broad O-H stretch and C=O stretch of the carboxylic acid, the C-O stretch of the ether linkage, and C=C stretching bands from the two aromatic rings. researchgate.netnih.govuwec.edu

Raman spectroscopy provides complementary information. acs.org While C=O and O-H groups give strong signals in IR, aromatic ring vibrations are often more prominent in Raman spectra. doi.orgchemicalbook.com The combination of both IR and Raman spectroscopy allows for a more complete and confident structural elucidation of the molecule. nih.govresearchgate.net

Table 2: Expected Vibrational Spectroscopy Bands for beta-Alanine, N-(3-phenoxybenzoyl)-

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1720-1700 | Moderate |

| Amide | N-H stretch | 3400-3200 | Weak |

| Amide | C=O stretch (Amide I) | 1680-1640 | Strong |

| Amide | N-H bend (Amide II) | 1550-1510 | Moderate |

| Aromatic Rings | C=C stretch | 1600-1450 | Strong |

| Aromatic Rings | C-H stretch | 3100-3000 | Strong |

| Ether | C-O-C stretch | 1260-1000 | Moderate |

| Aliphatic | C-H stretch | 2960-2850 | Moderate |

UV-Visible Spectroscopy for Purity and Concentration Determination

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. For beta-Alanine, N-(3-phenoxybenzoyl)-, the primary chromophores responsible for UV absorption are the two aromatic rings (the benzoyl and phenoxy groups). mdpi.com

The spectrum is expected to exhibit strong absorption bands, likely below 300 nm, corresponding to π→π* electronic transitions within these aromatic systems. This technique is highly useful for quantitative analysis. By measuring the absorbance of solutions at a fixed wavelength (λmax), the concentration of the compound can be determined using the Beer-Lambert law, provided a calibration curve is first established with standards of known concentration. This makes UV-Vis spectroscopy a straightforward and effective method for assessing purity and performing quantification.

Table 3: Expected Chromophores and UV Absorption

| Chromophore | Electronic Transition | Expected λmax Region (nm) |

|---|---|---|

| Benzoyl Group | π→π* | ~240-280 |

| Phenoxy Group | π→π* | ~270-285 |

X-ray Crystallography and Single-Crystal Structural Elucidation

X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique requires the formation of a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the precise position of every atom in the molecule can be determined, providing unambiguous information on bond lengths, bond angles, and conformation.

While specific crystallographic data for beta-Alanine, N-(3-phenoxybenzoyl)- is not available, analysis of related structures such as N-benzoyl-L-alanine provides insight into the type of data obtained. nih.gov Such an analysis would definitively confirm the molecular structure and provide details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Table 4: Example Crystallographic Data for an Analogous N-Acyl Amino Acid Structure

| Parameter | Example Value (for N-benzoyl-L-alanine nih.gov) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | a = 9.263 Å, b = 10.308 Å, c = 10.974 Å |

| Unit Cell Angles | α = 90°, β = 112.872°, γ = 90° |

| Bond Length (Amide C-N) | ~1.33 Å |

| Bond Angle (Amide C-N-C) | ~121° |

Note: This data is for the related compound N-benzoyl-L-alanine and serves as an illustration of the parameters determined by X-ray crystallography.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and confirming the identity of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful and commonly used techniques for the analysis of non-volatile compounds like beta-Alanine, N-(3-phenoxybenzoyl)-. chromatographyonline.com The compound would first be separated from impurities on a reversed-phase HPLC column (e.g., a C18 column). The eluent from the column is then directed into a mass spectrometer, typically using an ESI source, which provides mass data for the separated components. nih.govnih.gov This allows for both the quantification of the compound and its unambiguous identification based on both its retention time and its mass-to-charge ratio. restek.com

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid and the high molecular weight of the compound, direct analysis by GC-MS is not feasible. thermofisher.com The compound would first require a derivatization step to increase its volatility. This typically involves esterification of the carboxylic acid and/or silylation of the N-H group. hmdb.caacs.org After derivatization, the compound can be separated by GC and detected by MS, which is particularly useful for detecting trace amounts of the compound or its metabolites. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR couples the separation power of HPLC with the detailed structural information from NMR spectroscopy. While less common than LC-MS due to lower sensitivity, it is an exceptionally powerful tool for the structural elucidation of unknown impurities or degradation products in a sample without the need for prior isolation.

Table 5: Summary of Hyphenated Techniques for Analysis

| Technique | Principle | Application for beta-Alanine, N-(3-phenoxybenzoyl)- |

|---|---|---|

| LC-MS | Separates compounds by liquid chromatography, followed by mass detection. | Primary tool for identification, quantification, and purity assessment in various matrices. |

| GC-MS | Separates volatile compounds by gas chromatography, followed by mass detection. | Requires chemical derivatization; useful for trace analysis and metabolomic studies. |

| LC-NMR | Separates compounds by liquid chromatography, followed by NMR detection. | Unambiguous structural elucidation of the compound and any related impurities. |

Electrochemical Methods for Detection and Characterization

Electrochemical methods can be employed to study the redox properties of beta-Alanine, N-(3-phenoxybenzoyl)-. Techniques like cyclic voltammetry (CV) can provide information about the oxidation and reduction potentials of the molecule. The aromatic rings in the structure are potentially electroactive and could be oxidized at a suitable electrode surface, such as a glassy carbon or modified electrode. nih.gov

While not a primary tool for structural identification, electrochemical sensors could be developed for the quantitative detection of the compound. researchgate.netmdpi.com These methods are often rapid, inexpensive, and highly sensitive. nih.gov The development of such a sensor would involve optimizing parameters like pH and electrode material to achieve a selective and robust response for the target analyte.

Computational and Theoretical Studies of Beta Alanine, N 3 Phenoxybenzoyl

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations offer a foundational understanding of a molecule's properties based on the fundamental principles of quantum theory. These methods are instrumental in elucidating the electronic landscape of a molecule, which in turn governs its reactivity and spectroscopic signatures.

Density Functional Theory (DFT) is a prominent QM method used to investigate the electronic structure of organic molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous properties can be derived. For a molecule like beta-Alanine (B559535), N-(3-phenoxybenzoyl)-, DFT calculations can provide insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are critical in predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors. These include electronegativity, chemical hardness and softness, and the electrophilicity index, which collectively provide a quantitative measure of the molecule's reactive tendencies. The molecular electrostatic potential (MEP) map is another valuable output, illustrating the charge distribution on the molecular surface and highlighting regions susceptible to electrophilic or nucleophilic attack. For beta-Alanine, N-(3-phenoxybenzoyl)-, the MEP would likely show negative potential around the carbonyl oxygen and the phenoxy oxygen, indicating these as sites for potential electrophilic interaction, while regions around the amide and amine protons would exhibit positive potential.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.80 eV |

Quantum mechanical calculations are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. By calculating the vibrational frequencies of a molecule, it is possible to simulate its infrared (IR) and Raman spectra. For beta-Alanine, N-(3-phenoxybenzoyl)-, these simulations would predict characteristic vibrational modes, such as the C=O stretching of the amide and carboxylic acid groups, N-H stretching of the amide, and various vibrations associated with the aromatic rings. Comparing these simulated spectra with experimental data can help confirm the molecule's structure. DFT methods have been shown to be accurate in predicting the vibrational frequencies of aromatic amides acs.orgresearchgate.net.

Similarly, QM methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) within the molecule, a theoretical NMR spectrum can be generated. For beta-Alanine, N-(3-phenoxybenzoyl)-, this would involve predicting the chemical shifts for the protons and carbons in the beta-alanine backbone, the phenoxy group, and the benzoyl group. These predictions are highly sensitive to the molecule's conformation and electronic environment, providing a detailed probe of its structure researchgate.netgithub.io.

| Spectroscopic Feature | Predicted Wavenumber/Chemical Shift |

|---|---|

| Amide C=O Stretch (IR) | 1650-1680 cm⁻¹ |

| Amide N-H Stretch (IR) | 3200-3300 cm⁻¹ |

| Aromatic C-H Stretch (IR) | 3000-3100 cm⁻¹ |

| Amide N-H Proton (¹H NMR) | δ 7.5-8.5 ppm |

| Aromatic Protons (¹H NMR) | δ 7.0-8.0 ppm |

| Carbonyl Carbon (¹³C NMR) | δ 165-175 ppm |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. By solving Newton's equations of motion for the atoms in a system, MD simulations can track the trajectory of a molecule over time, revealing its conformational flexibility and interactions with its environment.

MD simulations are a powerful tool for studying the interactions between a ligand, such as beta-Alanine, N-(3-phenoxybenzoyl)-, and a protein. In a non-pharmacological context, this could involve investigating the binding of the molecule to a transport protein or an enzyme for purposes other than inhibition. The simulation would typically start with the ligand placed in the binding site of the protein. Over the course of the simulation, the dynamic interplay between the ligand and the protein can be observed. This includes the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

By analyzing the MD trajectory, researchers can identify key amino acid residues that are crucial for binding and determine the stability of the ligand-protein complex. The root-mean-square deviation (RMSD) of the ligand's position can be monitored to assess its stability within the binding pocket. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a quantitative measure of the binding affinity acs.org. Such studies have been performed on various benzoyl-containing ligands to understand their interaction with protein targets researchgate.netacs.org.

The conformation of a flexible molecule like beta-Alanine, N-(3-phenoxybenzoyl)- is highly dependent on its environment. MD simulations can be used to explore the conformational landscape of the molecule in different solvents, such as water or a nonpolar organic solvent. The beta-alanine backbone and the rotatable bonds connecting the phenyl and phenoxy groups allow for a wide range of possible conformations.

By running simulations in different solvent environments, it is possible to identify the most stable conformations and understand how the solvent influences the molecule's shape. For example, in a polar solvent like water, the molecule may adopt a more compact conformation to minimize the exposure of its hydrophobic regions to the solvent. In contrast, in a nonpolar solvent, it may adopt a more extended conformation. Analysis of the dihedral angles of the rotatable bonds over the simulation trajectory provides a detailed picture of the molecule's conformational preferences nih.govnih.gov.

Molecular Docking and Scoring Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding the potential interactions of a molecule like beta-Alanine, N-(3-phenoxybenzoyl)- with a biological macromolecule. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site.

A scoring function is then used to evaluate each of these poses and rank them based on their predicted binding affinity. Scoring functions are mathematical models that estimate the free energy of binding. They typically take into account various factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. For a ligand containing aromatic rings, like the phenoxy and benzoyl groups in beta-Alanine, N-(3-phenoxybenzoyl)-, π-π stacking and cation-π interactions with aromatic amino acid residues in the protein would be important components of the scoring function mdpi.com.

The results of a molecular docking study are typically a set of predicted binding poses and their corresponding scores. The top-ranked pose represents the most likely binding mode of the ligand. This information can be used to generate hypotheses about the key interactions driving the binding event, which can then be further investigated using more rigorous methods like MD simulations.

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | Tyr123, Phe234 | π-π Stacking |

| 1 | -8.5 | Arg89 | Hydrogen Bond |

| 2 | -7.9 | Leu56, Val78 | Hydrophobic |

| 3 | -7.2 | Asp122 | Electrostatic |

Prediction of Binding Modes with Identified Biochemical Targets

As of now, there are no published studies that have identified specific biochemical targets for beta-Alanine, N-(3-phenoxybenzoyl)-. Consequently, no predicted binding modes can be detailed.

Future research would first need to employ computational target prediction tools. Following the identification of high-probability targets, molecular docking studies would be the next step. These simulations would provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between beta-Alanine, N-(3-phenoxybenzoyl)- and the amino acid residues of the target protein. This information is crucial for understanding the compound's mechanism of action and for guiding further optimization.

A hypothetical data table for predicted binding modes is presented below to illustrate how such data would be structured once research is conducted.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Hypothetical Target 1 | - | - | - |

| Hypothetical Target 2 | - | - | - |

| Hypothetical Target 3 | - | - | - |

in silico Screening and Virtual Library Design for Research Probes

The scaffold of beta-Alanine, N-(3-phenoxybenzoyl)- can serve as a starting point for the design of virtual libraries of related compounds. These libraries can be screened in silico against various biological targets to identify potential research probes or lead compounds for drug discovery.

Virtual screening techniques, such as structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS), can be utilized. In SBVS, the designed library of compounds would be docked into the binding site of a specific protein target. In LBVS, the chemical features of known active compounds are used to search for similar molecules within the designed library. These approaches allow for the rapid and cost-effective screening of a large number of compounds to prioritize those with the highest likelihood of being active.

Application of Machine Learning and Artificial Intelligence in Compound Analysis

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery. These technologies can be applied to the analysis of beta-Alanine, N-(3-phenoxybenzoyl)- and its derivatives in several ways.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms. These models correlate the chemical structure of a series of compounds with their biological activity. By training a model on a dataset of known active and inactive analogs of beta-Alanine, N-(3-phenoxybenzoyl)-, it would be possible to predict the activity of new, untested compounds.

Furthermore, generative AI models can be used to design novel molecules based on the beta-Alanine, N-(3-phenoxybenzoyl)- scaffold with optimized properties, such as improved binding affinity, selectivity, or pharmacokinetic profiles. These models learn the underlying patterns in chemical space and can generate new chemical entities with desired characteristics.

Research Applications and Utility of Beta Alanine, N 3 Phenoxybenzoyl As a Biochemical Probe

Development of in vitro Assay Systems for Fundamental Biochemical Research

The unique structural features of beta-Alanine (B559535), N-(3-phenoxybenzoyl)-, combining a beta-alanine backbone with a phenoxybenzoyl group, make it a candidate for the development of specialized in vitro assay systems. While direct research on this specific compound is limited, the principles of its application can be inferred from studies on similar beta-alanine derivatives. ontosight.aiontosight.ai These derivatives are often explored for their potential biological activities, including antioxidant and anti-inflammatory effects. ontosight.ai The development of in vitro assays is crucial for understanding the mechanisms of action of such compounds and for assessing their interactions with biological systems. ontosight.ai

For instance, in vitro assays can be designed to measure the enzymatic activity of proteins that may interact with beta-Alanine, N-(3-phenoxybenzoyl)-. Such assays could involve colorimetric or fluorometric readouts to quantify the extent of a biochemical reaction in the presence or absence of the compound. stanford.edu These systems are fundamental in high-throughput screening efforts to identify modulators of specific enzymes or pathways. The general approach often involves the use of synthetic substrates that mimic the natural counterparts, and the activity is monitored by the release of a detectable molecule.

Use in Affinity Chromatography for Biochemical Target Isolation and Purification

Affinity chromatography is a powerful technique for isolating and purifying specific biomolecules from complex mixtures. The principle of this method relies on the specific binding interaction between a ligand immobilized on a stationary phase and its target molecule in the mobile phase. The structure of beta-Alanine, N-(3-phenoxybenzoyl)- suggests its potential as a ligand for affinity chromatography.

Application in Chemical Biology Tools (e.g., Activity-Based Probes)

Chemical biology tools, particularly activity-based probes (ABPs), are instrumental in studying the function of enzymes in their native cellular environment. frontiersin.orgsigmaaldrich.com ABPs are small molecules that typically consist of three key components: a reactive group (warhead) that forms a covalent bond with the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorescent dye or biotin) for detection and isolation. frontiersin.org

While specific activity-based probes based on the exact structure of beta-Alanine, N-(3-phenoxybenzoyl)- are not yet documented, its framework could be adapted for such purposes. The phenoxybenzoyl group could serve as a recognition element for certain classes of enzymes, such as hydrolases or transferases. To function as an ABP, the beta-alanine portion of the molecule could be modified to incorporate a reactive warhead, such as a fluorophosphonate or an epoxide, which can covalently modify a catalytically active amino acid residue in the enzyme's active site. nih.govresearchgate.net

The application of such a probe would involve incubating it with a complex biological sample, such as a cell lysate or even live cells. The probe would then selectively label its target enzymes, allowing for their visualization by fluorescence microscopy or their identification and quantification by mass spectrometry-based proteomics. This powerful approach provides a direct readout of enzyme activity rather than just protein abundance.

Role in Elucidating Fundamental Biochemical Mechanisms

The use of beta-Alanine, N-(3-phenoxybenzoyl)- and its derivatives as biochemical probes can play a significant role in unraveling fundamental biochemical mechanisms. By identifying the cellular proteins that interact with this compound, researchers can gain insights into the pathways and processes in which these proteins are involved.

For example, if an affinity chromatography experiment using immobilized beta-Alanine, N-(3-phenoxybenzoyl)- leads to the isolation of a specific enzyme, subsequent studies can be designed to investigate the effect of the compound on the enzyme's activity and its downstream signaling pathways. This can reveal novel regulatory mechanisms or previously unknown functions of the identified protein.

Furthermore, activity-based probes derived from beta-Alanine, N-(3-phenoxybenzoyl)- can be used to profile the activity of entire enzyme families in different cellular states, such as health versus disease. This can lead to the discovery of new biomarkers for disease diagnosis or prognosis and can help to identify novel drug targets. The ability to study enzyme function directly in a complex biological system is a key advantage of this approach and can provide a more accurate understanding of cellular biochemistry than traditional in vitro methods alone.

Future Research Directions and Unexplored Avenues for Beta Alanine, N 3 Phenoxybenzoyl

Integration with Systems Biology Approaches for Holistic Understanding